

Spectroscopic Analysis of 6-Amino-4-methylNicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-4-methylNicotinic acid

Cat. No.: B1277960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for **6-Amino-4-methylNicotinic acid** (CAS 179555-11-4). Due to a lack of publicly available experimental spectra for this specific compound, this document presents data for the closely related **6-Amino-4-methylNicotinic acid** methyl ester, alongside predicted data for the parent acid. Additionally, generalized experimental protocols for obtaining such spectra are detailed to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **6-Amino-4-methylNicotinic acid** and its methyl ester.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6-Amino-4-methylnicotinic acid (Predicted)	~8.0	s	-	H-2
	~6.5	s	-	H-5
	~4.5-5.5	br s	-	-NH ₂
	~2.3	s	-	-CH ₃
	~12.0-13.0	br s	-	-COOH
6-Amino-4-methyl-nicotinic acid methyl ester[1]	Data not explicitly provided in search results			

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
6-Amino-4-methylnicotinic acid (Predicted)	~168	C=O (Carboxylic Acid)
	~160	C-6
	~150	C-2
	~148	C-4
	~115	C-3
	~108	C-5
	~18	-CH ₃
6-Amino-4-methyl-nicotinic acid methyl ester[1]	Data not explicitly provided in search results	

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment
6-Amino-4-methylnicotinic acid (Predicted)	3400-3200	N-H stretch (Amino group)
3300-2500	O-H stretch (Carboxylic acid)	
1710-1680	C=O stretch (Carboxylic acid)	
1640-1600	N-H bend (Amino group)	
1600-1450	C=C and C=N stretch (Aromatic ring)	
1320-1210	C-O stretch (Carboxylic acid)	
920	O-H bend (Carboxylic acid dimer)	
6-Amino-4-methyl-nicotinic acid methyl ester ^[1]	Data not explicitly provided in search results	

Table 4: Mass Spectrometry Data

Compound	m/z	Fragmentation Pattern
6-Amino-4-methylnicotinic acid (Predicted)	152	[M] ⁺
135	[M-OH] ⁺	
107	[M-COOH] ⁺	
6-Amino-4-methyl-nicotinic acid methyl ester ^[1]	Data not explicitly provided in search results	

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols suitable for a solid aromatic compound like **6-Amino-4-methylnicotinic acid**.

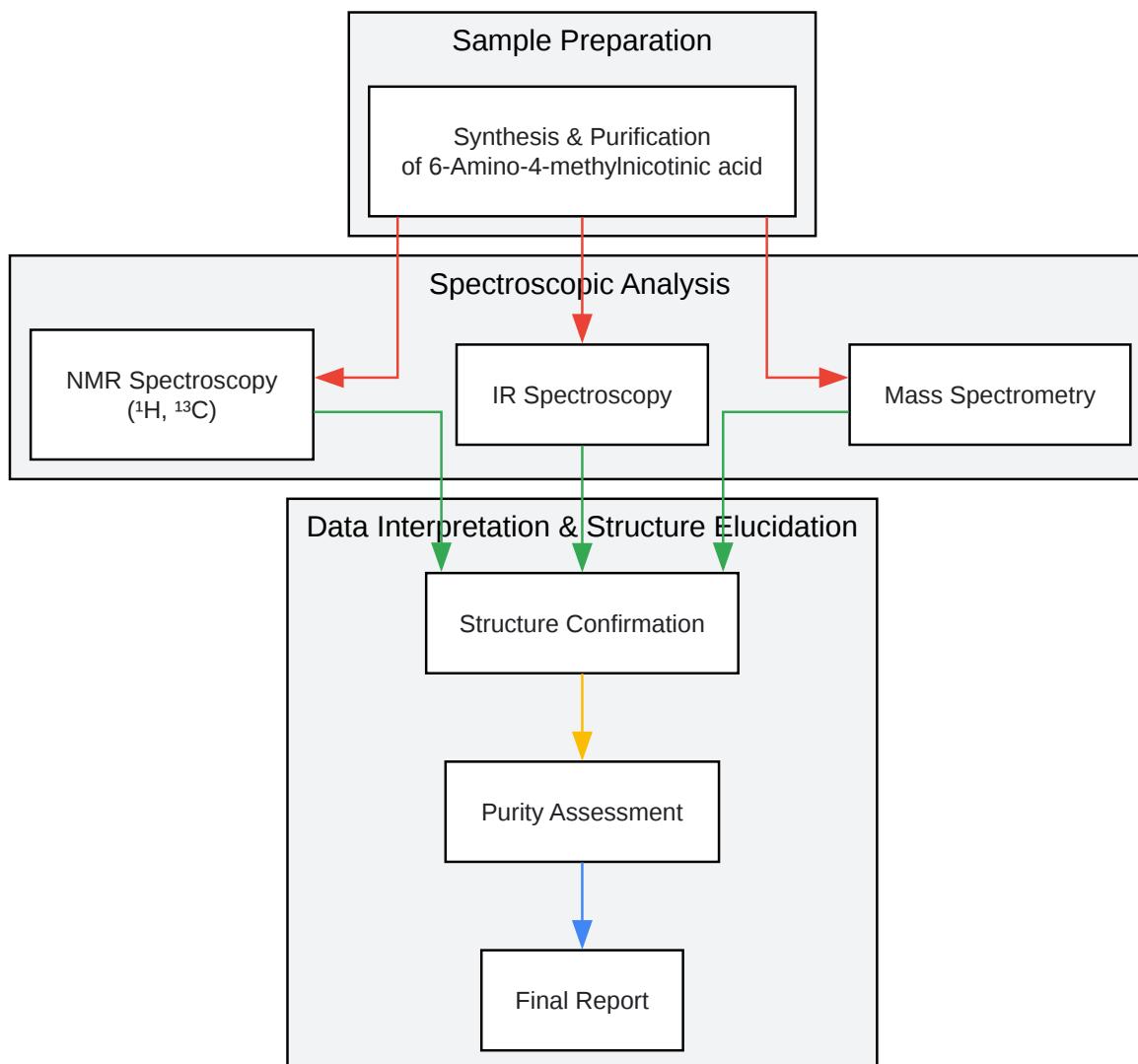
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - The spectral width should cover the expected range of proton chemical shifts (typically 0-14 ppm).
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
 - A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the ATR crystal with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)


- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - The concentration should be low, typically in the range of 1-10 $\mu\text{g}/\text{mL}$, to avoid saturating the detector.

- Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule, as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.
- Mass Analysis:
 - Introduce the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ($[M-H]^-$) can be effective, while the amino group can be protonated in positive ion mode ($[M+H]^+$).
 - For fragmentation analysis (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions to confirm the molecular weight and deduce structural features.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **6-Amino-4-methylnicotinic acid**.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-4-methyl-nicotinic acid methyl ester(179555-12-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Amino-4-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277960#spectroscopic-data-nmr-ir-ms-of-6-amino-4-methylnicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com